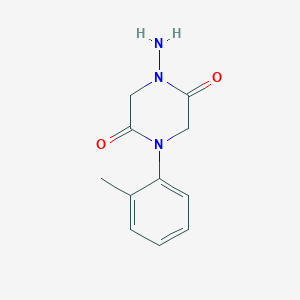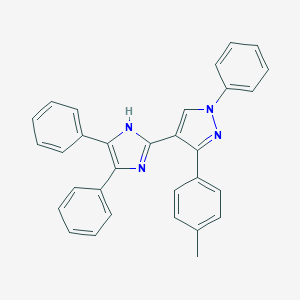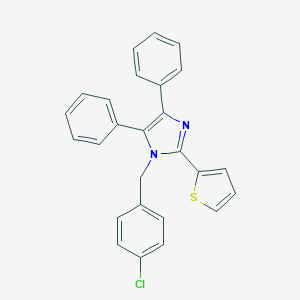![molecular formula C16H14FN3O2S2 B292518 3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292518.png)
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and viruses, and reduce inflammation in animal models. Additionally, compound X has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potential to selectively target cancer cells and certain bacteria and viruses. This selectivity may reduce side effects and increase the efficacy of treatments. However, the synthesis of compound X is complex and requires specialized equipment and expertise. Additionally, the mechanism of action of compound X is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on compound X. One area of research could focus on improving the synthesis method to make the compound more accessible for research purposes. Additionally, further research could be done to better understand the mechanism of action of compound X and identify additional targets for its activity. Finally, research could be done to explore the potential applications of compound X in the treatment of other diseases, such as viral infections and inflammatory conditions.
Conclusion
In conclusion, compound X is a chemical compound with potential applications in scientific research. Its synthesis is complex, but it has shown activity against cancer cells, bacteria, and viruses. Further research is needed to fully understand its mechanism of action and identify additional targets for its activity. With continued research, compound X may prove to be a valuable tool in the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of compound X involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-(4-fluorophenyl)-2-oxoethylthiol with 3,4-dimethylthiophene-2-carboxaldehyde to form a thieno[2,3-d]pyrimidine intermediate. This intermediate is then reacted with methyl iodide to form a methylated intermediate, which is further reacted with ammonia to form the final product, compound X.
Scientific Research Applications
Compound X has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer treatment. Additionally, compound X has been shown to have activity against certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
Molecular Formula |
C16H14FN3O2S2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14FN3O2S2/c1-8-9(2)24-14-13(8)15(22)20(18)16(19-14)23-7-12(21)10-3-5-11(17)6-4-10/h3-6H,7,18H2,1-2H3 |
InChI Key |
NIVHMYNDVXTOFV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)

![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)





![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)